6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[3-(allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by two key substituents:
- Position 6: A 3-(allyloxy)phenyl group, which introduces an ether-linked allyl chain to the aromatic ring. This substituent may enhance lipophilicity and influence electronic properties via resonance effects.
- Position 3: A 1-methyl-4-piperidinyl group, a nitrogen-containing heterocycle that could improve solubility and modulate bioactivity through hydrogen bonding or interactions with biological targets like enzymes or receptors .
Triazolothiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5OS/c1-3-11-24-15-6-4-5-14(12-15)17-21-23-16(19-20-18(23)25-17)13-7-9-22(2)10-8-13/h3-6,12-13H,1,7-11H2,2H3 |
InChI Key |
GSTKLZCSCZALDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate, followed by treatment with p-TsOH . This method is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy or piperidinyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes like carbonic anhydrase or cholinesterase, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key triazolothiadiazole derivatives and their substituents, synthetic routes, and biological activities:
Key Observations
Substituent Effects on Bioactivity: Adamantyl groups (e.g., in ) enhance steric bulk, improving binding to hydrophobic enzyme pockets (e.g., COX-1/2). Halogenated aryl groups (e.g., bromophenyl ) may increase metabolic stability and electron-withdrawing effects, enhancing receptor affinity.
Synthetic Routes :
- Most derivatives use POCl₃-mediated cyclization (e.g., ), while microwave methods (e.g., ) offer faster reactions and higher yields.
Physical Properties :
- The target compound’s allyloxy group may reduce melting points compared to adamantyl derivatives (e.g., 259–260°C for compound 14 vs. ~150–200°C estimated for the target).
- The piperidinyl group could enhance water solubility relative to purely aromatic substituents (e.g., 3,4-dimethoxyphenyl ).
Pharmacological Potential: Anti-inflammatory activity is prominent in naphthoxy derivatives (e.g., ), while antimicrobial activity correlates with electron-deficient substituents like nitro groups (e.g., ). The target compound’s allyloxy-phenyl group may confer antioxidant or metabolic resistance properties, while the piperidinyl moiety could target neurological enzymes (e.g., cholinesterases ).
Biological Activity
6-[3-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by a unique structure that combines a triazole ring with a thiadiazole moiety. This compound has garnered attention due to its diverse pharmacological activities and potential therapeutic applications. Its molecular formula is C₁₈H₂₁N₅OS, and it has a molecular weight of 355.5 g/mol.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems. Research indicates that it may function through the inhibition or modulation of specific biological pathways. For example, kinetic studies have shown competitive inhibition against enzymes such as urease, which is significant in the context of certain diseases like urinary tract infections and gastric disorders.
Pharmacological Activities
Studies have demonstrated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in experimental models.
- CNS Activity : Shows promise as a modulator for neurokinin receptors, which are implicated in mood regulation and pain perception .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Bromophenyl)-6-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains bromine and chlorine substituents | Noted for selective COX-2 activity |
| 6-(2-chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Similar core structure but different substituents | Exhibits anti-inflammatory properties |
| 6-phenyl-3-(4-pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Contains pyridyl group at the 3-position | Displays unique crystal packing characteristics |
Case Studies
Recent studies have focused on the compound's interactions with neurokinin receptors. For instance:
- Study on Anxiety Disorders : In a controlled trial involving animal models of anxiety disorders, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. This suggests its potential utility in treating anxiety-related conditions .
- Inflammation Models : In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
Q & A
Basic Synthesis and Characterization
Q: What are the established synthetic routes for synthesizing the triazolothiadiazole core of this compound? A: The core is synthesized via cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic/basic conditions. For example:
- Step 1: Form the triazolothiadiazole core using 4-amino-5-aryl-1,2,4-triazole-3-thiol and appropriate carboxylic acids in POCl₃ .
- Step 2: Introduce the allyloxyphenyl group via nucleophilic substitution (e.g., KOH-mediated reactions with allyl bromide) .
- Step 3: Attach the piperidinyl group via alkylation or condensation with 1-methylpiperidine derivatives .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield Optimization | 49–65% (POCl₃-mediated cyclization) | |
| Purity | ≥95% (HPLC) |
Structural Confirmation
Q: What analytical methods are critical for confirming the compound’s structure? A: Use a combination of:
- 1H/13C NMR: Assign peaks for allyloxy (δ 4.5–5.5 ppm), piperidinyl (δ 2.1–3.1 ppm), and triazolothiadiazole protons .
- X-ray Crystallography: Resolve planar triazolothiadiazole systems and intermolecular interactions (e.g., C–H⋯π stacking) .
- Elemental Analysis: Verify C, H, N, S content (e.g., C₁₈H₂₁N₅OS: C 60.83%, H 5.96%) .
Preliminary Biological Screening
Q: What methodologies are used to assess initial biological activity? A: Standard assays include:
- Antimicrobial Testing: Agar diffusion against S. aureus and E. coli (MIC values: 12.5–50 µg/mL) .
- Enzyme Inhibition: COX-2 selectivity assays (IC₅₀: 0.8–2.3 µM) via fluorometric analysis .
- Molecular Docking: Target fungal lanosterol 14α-demethylase (PDB: 3LD6) to predict binding affinity .
Advanced SAR Studies
Q: How do substituents influence bioactivity? A: Key findings:
- Allyloxy Group: Enhances antifungal activity (e.g., 3-fold higher than methoxy analogs) via hydrophobic interactions .
- Piperidinyl Position: 4-Piperidinyl improves CNS permeability compared to 3-substituted analogs (logP: 2.1 vs. 1.8) .
Data Comparison:
| Substituent | Antifungal IC₅₀ (µM) | COX-2 Selectivity |
|---|---|---|
| Allyloxy | 1.2 | Low |
| Methoxy | 3.5 | High |
| Chlorophenyl | 0.9 | Moderate |
Addressing Data Contradictions
Q: Why do some studies report conflicting bioactivity data for triazolothiadiazoles? A: Discrepancies arise due to:
- Assay Conditions: Varying pH or temperature alters protonation states (e.g., piperidinyl group pKa ~8.1) .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase antifungal activity but reduce solubility .
Resolution: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use computational models to predict activity cliffs .
Molecular Interaction Mechanisms
Q: How does this compound interact with lanosterol 14α-demethylase? A: Docking studies reveal:
- Binding Pocket: Triazolothiadiazole occupies the heme-binding site via π-π stacking (binding energy: −9.2 kcal/mol) .
- Key Interactions: Hydrogen bonds between piperidinyl N and Tyr118 (distance: 2.8 Å) .
Implications: Optimize substituents to enhance hydrophobic contacts (e.g., bulkier aryl groups) .
Synthetic Yield Optimization
Q: What strategies improve yields in multi-step synthesis? A: Critical factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
